1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Overview
Description
1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is an organic compound that features a bromophenyl group and a tetramethylpiperidinyl group linked by a thiourea moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea include:
1-(4-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
1-(4-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: The presence of a methyl group instead of a bromine atom can affect the compound’s properties and applications.
1-(4-Nitrophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: The nitrophenyl group introduces additional electronic effects that can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3S/c1-15(2)9-13(10-16(3,4)20-15)19-14(21)18-12-7-5-11(17)6-8-12/h5-8,13,20H,9-10H2,1-4H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGRYJVZRIFGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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